molecular formula C15H18N2O3 B14641349 Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate CAS No. 54293-71-9

Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate

Cat. No.: B14641349
CAS No.: 54293-71-9
M. Wt: 274.31 g/mol
InChI Key: RDQJSAVRGMXPTB-UHFFFAOYSA-N
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Description

Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes an ethoxy group, a phenyl group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. This reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or other functional groups attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups to the pyrazole ring.

Scientific Research Applications

    Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators, making them valuable tools in biochemical research.

    Medicine: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, have been explored for potential therapeutic applications.

    Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with similar structural features.

    Ethyl 1-phenyl-3-pyrazolecarboxylate: A compound with a similar pyrazole ring and ester functionality.

    5-Phenyl-1H-pyrazole-3-carboxylic acid: A pyrazole derivative with a carboxylic acid group.

Uniqueness

Ethyl (5-ethoxy-1-phenyl-1H-pyrazol-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and acetate groups, along with the phenyl-substituted pyrazole ring, make it a versatile compound for various applications.

Properties

CAS No.

54293-71-9

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 2-(5-ethoxy-1-phenylpyrazol-3-yl)acetate

InChI

InChI=1S/C15H18N2O3/c1-3-19-14-10-12(11-15(18)20-4-2)16-17(14)13-8-6-5-7-9-13/h5-10H,3-4,11H2,1-2H3

InChI Key

RDQJSAVRGMXPTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN1C2=CC=CC=C2)CC(=O)OCC

Origin of Product

United States

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